![molecular formula C31H19Br B15093456 9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- CAS No. 1450933-21-7](/img/structure/B15093456.png)
9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl-: is a polycyclic aromatic hydrocarbon with a spiro conjugation effect. This compound is characterized by its rigid planar structure and high fluorescence quantum yield. It is commonly used as an intermediate in the production of organic light-emitting diodes (OLEDs) and other optoelectronic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- typically involves the reaction of 9-fluorenone with 2,2’-dibromobiphenyl. The reaction is carried out in a dry tetrahydrofuran (THF) solution under an argon atmosphere. The mixture is cooled to -78°C, and a solution of n-butyllithium (n-BuLi) in THF is added slowly. The resulting mixture is stirred at -78°C for an hour before adding a solution of 4-bromo-9H-fluoren-9-one in dry THF. The mixture is then allowed to warm to room temperature overnight .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using recrystallization techniques to obtain a white to almost white crystalline powder .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The 4’-bromo group in the compound makes it highly reactive and suitable for various substitution reactions. Common reagents used in these reactions include organolithium reagents and Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: n-Butyllithium (n-BuLi) in THF, Grignard reagents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Reactions: Various substituted derivatives of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl-.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reagents and conditions used
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs).
- Employed in the development of organic solar cells and organic nonlinear materials.
Biology and Medicine:
- Potential applications in fluorescent probes for biological imaging.
Industry:
Mécanisme D'action
The spiro conjugation effect of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- ensures that the molecules remain coplanar, averaging the electron cloud and controlling the effective conjugation length. This unique structure contributes to its high fluorescence quantum yield and reactivity, making it suitable for various applications in optoelectronic materials .
Comparaison Avec Des Composés Similaires
- 9,9’-Spirobi[9H-fluorene]
- 4-bromo-9H-fluoren-9-one
- 2,2’-dibromobiphenyl
Uniqueness: Compared to other similar compounds, 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- has a higher reactivity due to the presence of the 4’-bromo group. This makes it extremely easy to modify and suitable for a wide range of applications in optoelectronic materials .
Propriétés
Numéro CAS |
1450933-21-7 |
|---|---|
Formule moléculaire |
C31H19Br |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
4-bromo-2'-phenyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C31H19Br/c32-29-16-8-15-27-30(29)24-12-5-7-14-26(24)31(27)25-13-6-4-11-22(25)23-18-17-21(19-28(23)31)20-9-2-1-3-10-20/h1-19H |
Clé InChI |
CPFIPCXOTQUCMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=C(C7=CC=CC=C57)C(=CC=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


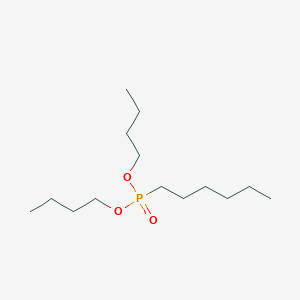
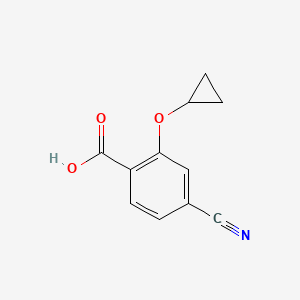
![3-[2-[2-[2-[2-[2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B15093394.png)
![methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15093401.png)

![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride](/img/structure/B15093423.png)
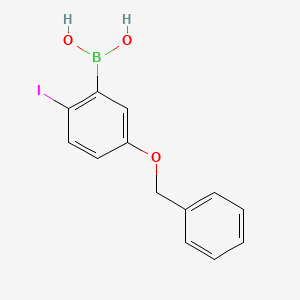
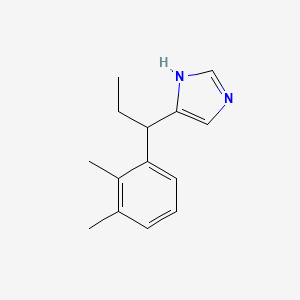
![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
![2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid](/img/structure/B15093445.png)
![Methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate](/img/structure/B15093464.png)

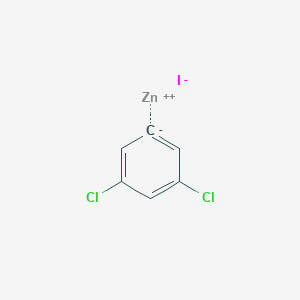
![Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B15093481.png)
